molecular formula C19H18BrFN2O3 B2603280 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034348-20-2

2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No.: B2603280
CAS No.: 2034348-20-2
M. Wt: 421.266
InChI Key: MDVHASNJERMUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide ( 1904174-66-8) is a synthetic small molecule with a molecular formula of C20H21FN2O4 and a molecular weight of 372.4 g/mol . This compound features a benzoxazepinone core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a 2-bromophenylacetamide moiety linked via an ethyl chain to a 7-fluoro-substituted dihydrobenzo[f][1,4]oxazepin-3-one ring system. While the specific biological data for this exact analogue is not publicly available, compounds based on the 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one core have demonstrated significant research value in oncology, particularly in the differentiation therapy of acute myeloid leukemia (AML) . Published scientific literature indicates that structurally related molecules can stimulate the differentiation of AML cell lines, effectively overcoming the differentiation block characteristic of this aggressive cancer . The presence of the benzoxazepinone core in this compound suggests potential for use in similar biological investigations, making it a candidate for researchers exploring novel mechanisms in cell differentiation and oncology. The bromophenyl and fluoro substituents provide handles for further synthetic modification, offering opportunities for probing structure-activity relationships (SAR) and optimizing physicochemical properties. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility in chemical biology, as a building block in medicinal chemistry, and in the development of novel therapeutic agents.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrFN2O3/c20-16-4-2-1-3-13(16)10-18(24)22-7-8-23-11-14-9-15(21)5-6-17(14)26-12-19(23)25/h1-6,9H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVHASNJERMUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the formation of the oxazepine ring through cyclization reactions involving appropriate precursors. The final step involves the acylation of the intermediate to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a compound with a different substituent in place of the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazepine compounds exhibit varying degrees of antimicrobial activity. For instance, synthesized derivatives showed limited antimicrobial activity against certain bacterial strains, suggesting potential for further development in antimicrobial therapies .

Antiproliferative Effects

Research indicates that the compound may possess antiproliferative properties. In vitro studies have reported IC50 values for cell growth inhibition, highlighting its potential as an anticancer agent. For example, compounds structurally similar to the target compound have shown significant inhibition of cancer cell lines .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds like 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide may modulate inflammatory responses. Studies focusing on cytokine production have indicated that similar compounds can reduce levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Case Studies

StudyFocusFindings
Khadra et al. (2024)Antimicrobial ActivityLimited activity against Gram-positive and Gram-negative bacteria; compounds showed varying zones of inhibition .
J. Braz. Chem. Soc (2024)Antiproliferative EffectsIC50 values indicate significant growth inhibition in cancer cell lines; potential for development as anticancer agents .
Der Pharma Chemica (2022)Anti-inflammatory PropertiesCompounds demonstrated reduction in pro-inflammatory cytokines; suggests therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and fluoro-oxo-dihydrobenzo oxazepinyl groups may play a role in binding to these targets, while the acetamide moiety could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Crystallographic and Bond-Length Comparisons

Critical bond lengths and angles from crystallographic studies:

Parameter Target Compound N-(4-Bromophenyl)acetamide 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
C1–C2 (Å) Not reported 1.501 1.53
N1–C2 (Å) Not reported 1.347 1.30
Dihedral Angle (°) Not reported N/A 66.4 (between aromatic rings)

Implications :

  • The lack of dihedral angle data for the target compound highlights a research gap; however, the benzooxazepin ring likely imposes greater torsional strain than simpler analogues.

Biological Activity

The compound 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈BrFNO₂
  • Molecular Weight : 373.25 g/mol
  • Key Functional Groups :
    • Bromophenyl group
    • Oxazepin moiety
    • Acetamide group

The presence of the bromine atom and the fluorine atom suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds containing oxazepin structures often exhibit significant interactions with various receptors, particularly in the central nervous system (CNS). The proposed mechanism of action for this compound involves:

  • Serotonin Receptor Modulation : Similar compounds have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety disorders .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .

Antidepressant Effects

A series of studies have demonstrated that oxazepin derivatives can exhibit antidepressant-like effects. For instance, compounds structurally related to the target compound showed significant activity in behavioral models such as the forced swimming test (FST) and tail suspension test (TST) in mice .

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)FST Immobility Time Reduction (%)
8g170.7150
Target CompoundTBDTBDTBD

Cytotoxic Activity

Preliminary cytotoxicity assays have indicated that similar compounds demonstrate efficacy against various cancer cell lines. For example, derivatives with electron-withdrawing groups showed enhanced cytotoxicity against A549 lung cancer cells with IC50 values as low as 7.82 μM .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    A study evaluated a series of compounds similar to the target compound for their ability to induce differentiation in AML cells. The results indicated that specific structural modifications led to improved activity against AML cell lines, suggesting a potential therapeutic application for the target compound in hematological malignancies .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of oxazepin derivatives in models of neurodegeneration. Compounds showed promising results in reducing neuronal death induced by toxic agents, highlighting their potential in treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of any new drug candidate. Preliminary studies suggest that:

  • Absorption : The compound exhibits moderate absorption rates when administered orally.
  • Metabolism : Initial data indicate that metabolic stability is enhanced compared to earlier analogs.
  • Toxicity : Toxicological assessments are ongoing, but initial findings suggest a favorable safety profile at therapeutic doses.

Q & A

Q. Key Considerations :

  • Optimize solvent polarity and catalyst loading to improve yields.
  • Monitor reaction progress via TLC or HPLC to avoid over- or under-coupling.

How can researchers characterize the crystallographic and electronic properties of this compound?

Classification: Basic

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions). This reveals steric hindrance and packing stability .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm acetamide proton environments (δ ~2.0 ppm for CH₃CO) and bromophenyl aromatic signals.
    • IR : Identify carbonyl stretches (C=O ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., EI-MS for fragmentation patterns) .

What mechanistic insights exist for palladium-catalyzed steps in its synthesis?

Classification: Advanced

Methodological Answer:
The Pd(dppf)Cl₂ catalyst facilitates oxidative addition of the bromophenyl group to Pd(0), followed by transmetallation with the boronate ester. Key steps include:

Oxidative Addition : Pd(0) inserts into the C–Br bond of the bromophenyl precursor.

Transmetallation : Boronate transfers the aryl group to Pd(II).

Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) .

Q. Contradictions to Address :

  • Varied yields (50–85%) may arise from competing side reactions (e.g., protodebromination). Use additives like tetrabutylammonium bromide to stabilize intermediates.

How do intermolecular interactions influence the compound’s solid-state properties?

Classification: Advanced

Methodological Answer:

  • Hydrogen Bonding : N–H⋯O interactions form dimeric motifs (R²²(10) rings), stabilizing the crystal lattice .
  • Steric Effects : Dihedral angles (e.g., 66.4° between bromophenyl and oxazepine rings) create torsional strain, affecting solubility and melting points .
  • Weak Interactions : C–H⋯F and π–π stacking contribute to packing density, as seen in X-ray studies .

Q. Research Gap :

  • Explore temperature-dependent crystallography to assess thermal expansion effects on packing.

Can computational modeling predict this compound’s bioactivity or reactivity?

Classification: Advanced

Methodological Answer:

  • Docking Studies : Model interactions with biological targets (e.g., benzodiazepine receptors) using Schrödinger Suite or AutoDock. Focus on the oxazepine ring’s keto group for hydrogen-bond acceptor sites.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromophenyl for Suzuki cross-coupling) .
  • MD Simulations : Simulate solvation effects in aqueous/DMSO mixtures to guide solubility experiments.

Q. Limitations :

  • Experimental validation is critical, as steric effects may diverge from in silico predictions.

How should researchers resolve contradictions in synthetic yields or characterization data?

Classification: Advanced

Methodological Answer:

  • Yield Discrepancies : Compare Pd-catalyzed vs. carbodiimide routes. Lower yields in Pd systems may stem from catalyst poisoning; characterize residual Pd via ICP-MS.
  • Spectral Anomalies : For unexpected NMR shifts, check for rotamers (amide bond rotation) or paramagnetic impurities .
  • Crystallization Variability : Slow evaporation (vs. rapid cooling) may yield different polymorphs. Use PXRD to confirm phase purity .

What strategies optimize the compound’s stability under experimental conditions?

Classification: Advanced

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent bromophenyl photodegradation.
  • Hydrolytic Stability : Avoid aqueous basic conditions (pH >9) to prevent acetamide hydrolysis. Use anhydrous DMF or THF for reactions .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>200°C typical for similar acetamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.